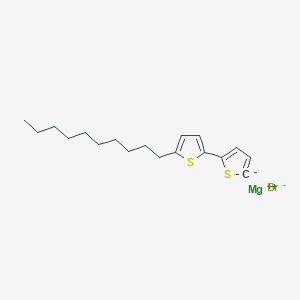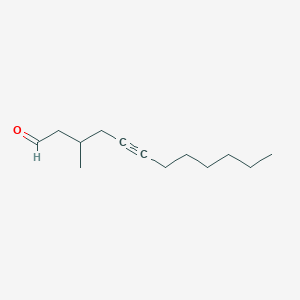
4,13-Diethoxy-4,13-dimethyl-3,14-dioxa-4,13-disilahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-bis(methyldiethoxysilyl)octane is an organosilicon compound with the molecular formula C14H34O4Si2. It is a bifunctional silane, meaning it contains two reactive silane groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification and as a coupling agent in composite materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-bis(methyldiethoxysilyl)octane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The typical reaction conditions include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,8-bis(methyldiethoxysilyl)octane involves large-scale hydrosilylation processes. The reactants are typically fed into a continuous reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,8-bis(methyldiethoxysilyl)octane undergoes several types of chemical reactions, including:
Hydrolysis: The silane groups can react with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires the presence of a nucleophile and may be facilitated by a catalyst or under specific pH conditions.
Major Products
Siloxanes: Formed through the condensation of silanols.
Substituted Silanes: Formed through the substitution of ethoxy groups with other nucleophiles.
Aplicaciones Científicas De Investigación
1,8-bis(methyldiethoxysilyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of mesoporous materials.
Biology: Utilized in the modification of surfaces to create biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Applied in the production of advanced composite materials, coatings, and adhesives. It enhances the mechanical properties and durability of these materials.
Mecanismo De Acción
The mechanism of action of 1,8-bis(methyldiethoxysilyl)octane involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(methyldiethoxysilyl)ethane: Similar in structure but with a shorter carbon chain.
1,8-bis(trimethoxysilyl)octane: Contains methoxy groups instead of ethoxy groups.
Uniqueness
1,8-bis(methyldiethoxysilyl)octane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive silane groups. This can result in improved mechanical properties and adhesion in composite materials compared to similar compounds with shorter carbon chains or different alkoxy groups.
Propiedades
Número CAS |
469867-63-8 |
|---|---|
Fórmula molecular |
C18H42O4Si2 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
8-[diethoxy(methyl)silyl]octyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O4Si2/c1-7-19-23(5,20-8-2)17-15-13-11-12-14-16-18-24(6,21-9-3)22-10-4/h7-18H2,1-6H3 |
Clave InChI |
PWIRBZUPYYDNNW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCCCCCCC[Si](C)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



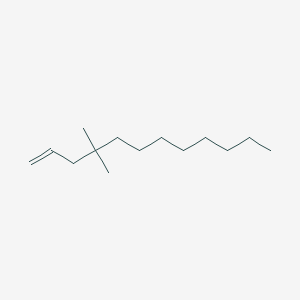
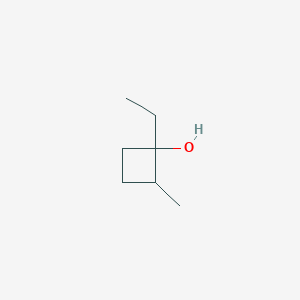
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
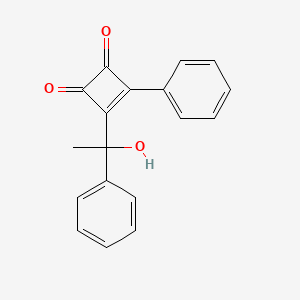
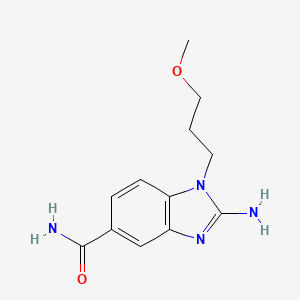
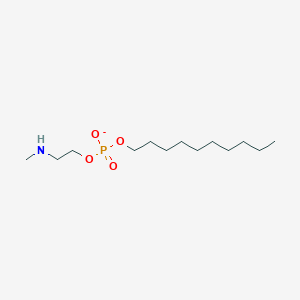
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
